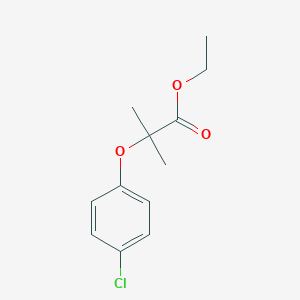

FMOC-3-azido-D-alanine

Description

Clofibrate is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Clofibrate therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury.

Clofibrate, also known as atromid-S or elpi, belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Phenoxyacetic acid derivatives are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative. Clofibrate is a drug which is used for primary dysbetalipoproteinemia (type iii hyperlipidemia) that does not respond adequately to diet. this helps control high cholesterol and high triglyceride levels. . Clofibrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clofibrate has been detected in multiple biofluids, such as urine and blood. Within the cell, clofibrate is primarily located in the cytoplasm and membrane (predicted from logP). Clofibrate can be biosynthesized from clofibric acid. Clofibrate is a potentially toxic compound.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITYCUDVCWLHPG-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected Azido Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for synthesizing Fmoc-protected azido (B1232118) amino acids, which are invaluable building blocks in chemical biology, drug discovery, and materials science. The introduction of an azido moiety into amino acids provides a versatile chemical handle for bioorthogonal reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). These reactions enable the precise modification of peptides and proteins with a wide array of functionalities, including fluorescent probes, cross-linkers, and therapeutic payloads.

This document details robust synthetic protocols, presents quantitative data in clearly structured tables for comparative analysis, and illustrates the key reaction pathways and experimental workflows with diagrams generated using Graphviz (DOT language).

Core Synthetic Strategies

The synthesis of Fmoc-protected azido amino acids can be broadly categorized into two main approaches:

-

Modification of Proteinogenic Amino Acid Side Chains: This strategy involves the chemical transformation of the side chain of a standard Fmoc-protected amino acid, such as asparagine, glutamine, or serine, into an azido group.

-

Introduction of the Azide (B81097) Followed by Fmoc Protection: In this approach, the azido group is introduced into an amino acid with an orthogonal protecting group on the α-amine (e.g., Boc), which is subsequently removed and replaced with an Fmoc group. Alternatively, the synthesis starts from an amino acid precursor where the azide is introduced prior to the protection of the α-amine with the Fmoc group.

This guide will focus on providing detailed experimental protocols for the most common and efficient methods within these strategies.

Data Presentation: A Comparative Overview of Synthetic Yields

The following tables summarize the quantitative data for the synthesis of various Fmoc-protected azido amino acids, allowing for an easy comparison of the efficiency of different synthetic routes.

| Table 1: Synthesis of Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine | |||

| Starting Material | Intermediate | Yield of Step 1 (Hofmann Rearrangement) | Final Product |

| Fmoc-Asn-OH | Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH) | 79-80%[1] | Fmoc-L-azidoalanine |

| Fmoc-Gln-OH | Fmoc-L-diaminobutyric acid (Fmoc-Dab-OH) | 71-74%[1] | Fmoc-L-azidohomoalanine |

| Table 2: Synthesis of Fmoc-δ-azido-L-ornithine and Fmoc-ω-azido-L-lysine | |||

| Starting Material | Intermediate Steps | Yield of Intermediate Steps | Final Product |

| L-Ornithine·HCl | 1. Boc protection of side-chain amine2. Fmoc protection of α-amine3. Boc deprotection | 90% (Boc protection)93% (Fmoc protection) | Fmoc-δ-azido-L-ornithine |

| L-Lysine·HCl | 1. Boc protection of side-chain amine2. Fmoc protection of α-amine3. Boc deprotection | 92% (Boc protection)95% (Fmoc protection) | Fmoc-ω-azido-L-lysine |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-Asn-OH

This two-step protocol is a widely used and efficient method for the gram-scale synthesis of Fmoc-L-azidoalanine.[1]

Step 1: Hofmann Rearrangement to Synthesize Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)

-

Materials:

-

Fmoc-Asn-OH

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Dimethylformamide (DMF)

-

Water

-

-

Procedure:

-

Dissolve Fmoc-Asn-OH (1.0 eq) in a 2:1 mixture of DMF and water.

-

Add [Bis(trifluoroacetoxy)iodo]benzene (1.5 eq) to the solution and stir for 15 minutes.

-

Add pyridine (2.1 eq) and continue stirring at room temperature for 14 hours.

-

Remove the solvent under reduced pressure.

-

The resulting oily residue is worked up to isolate the Fmoc-Dap-OH product, which can often be used in the next step without further purification.

-

Step 2: Diazo Transfer to Synthesize Fmoc-L-azidoalanine

-

Materials:

-

Fmoc-Dap-OH

-

Imidazole-1-sulfonyl azide hydrochloride

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (MeOH)

-

Water

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve Fmoc-Dap-OH (1.0 eq) in a biphasic mixture of water, methanol, and dichloromethane (e.g., 15 mL H₂O, 30 mL MeOH, 25 mL CH₂Cl₂ for 3.11 mmol of starting material).[1]

-

Add a catalytic amount of CuSO₄·5H₂O (e.g., 5.0 mg, 0.020 mmol).[1]

-

Add imidazole-1-sulfonyl azide hydrochloride (3.1 eq).[1]

-

Adjust the pH of the mixture to 9 by the dropwise addition of an aqueous K₂CO₃ solution.[1]

-

Stir the mixture vigorously for 18 hours at room temperature.[1]

-

Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase.

-

Extract the organic phase with a saturated sodium bicarbonate solution.

-

Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl.

-

Extract the product into diethyl ether.

-

Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield Fmoc-L-azidoalanine as a solid. The product is often of high purity (>98%) and may not require column chromatography.[1]

-

Protocol 2: Synthesis of Fmoc-p-azido-L-phenylalanine

This protocol is based on the diazotization of the corresponding p-amino-L-phenylalanine derivative.

-

Materials:

-

Fmoc-p-amino-L-phenylalanine

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

-

Procedure:

-

Dissolve Fmoc-p-amino-L-phenylalanine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

Allow the reaction to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield Fmoc-p-azido-L-phenylalanine.

-

Protocol 3: Synthesis of Fmoc-(2R,4R)-4-azidoproline

Plausible Synthetic Strategy:

-

Mesylation/Tosylation of the Hydroxyl Group: React Fmoc-(2S,4R)-4-hydroxyproline with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane at low temperature.

-

Nucleophilic Substitution with Azide: The resulting mesylate or tosylate intermediate is then reacted with sodium azide in a polar aprotic solvent such as DMF or DMSO. The reaction is typically heated to facilitate the SN2 reaction, which leads to the formation of Fmoc-(2R,4R)-4-azidoproline with inversion of stereochemistry.

-

Work-up and Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The product is then purified by column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

Caption: Synthesis of Fmoc-L-azidoalanine.

Caption: Synthesis of Fmoc-azido-Orn/Lys.

Caption: Synthesis of Fmoc-p-azido-L-phenylalanine.

Caption: Plausible synthesis of Fmoc-azidoproline.

References

FMOC-3-azido-D-alanine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMOC-3-azido-D-alanine is a synthetic amino acid derivative that has become an invaluable tool in chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (FMOC) protecting group on the amine and an azido (B1232118) moiety on the side chain, allows for its use in a variety of bioconjugation and peptide modification strategies. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering crucial information for its effective use in research and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₆N₄O₄ | [1][2] |

| Molecular Weight | 352.34 g/mol | [1] |

| CAS Number | 1016163-79-3 (for D-isomer) | [3][4] |

| Appearance | White to off-white solid/lumps | [1][5] |

| Purity | Typically ≥95% or ≥98% (HPLC) | [1][2][5] |

| Optical Rotation | [α]/D -10.0±1.0°, c = 1 in DMF (for L-isomer) | [1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the FMOC group, the alanine (B10760859) backbone, and the azido-methyl side chain.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition.[3]

-

Infrared (IR) Spectroscopy: The characteristic azide (B81097) stretch (around 2100 cm⁻¹) is a key diagnostic peak.

Solubility

This compound is generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are commonly used in solid-phase peptide synthesis.[6][7] Its solubility in aqueous solutions is limited.

Stability Profile

The stability of this compound is governed by its two key functional groups: the FMOC protecting group and the azide moiety.

FMOC Group Stability

The FMOC group is a well-characterized amine protecting group, known for its lability under basic conditions and stability in acidic conditions.[6][8]

| Condition | Stability | Notes |

| Acidic | Stable | Resistant to cleavage by trifluoroacetic acid (TFA), which is commonly used for side-chain deprotection in peptide synthesis.[6][7][9] |

| Basic | Labile | Rapidly cleaved by weak bases, most commonly a 20% solution of piperidine (B6355638) in DMF.[6][7][8] This orthogonality to acid-labile protecting groups is a cornerstone of FMOC-based solid-phase peptide synthesis.[6] |

| Hydrogenolysis | Generally stable, but can be cleaved under certain conditions. | While considered more stable than the Cbz group, the FMOC group can be removed under some hydrogenolysis conditions (e.g., Pd/C, H₂).[9] |

Azide Group Stability

Organic azides are energetic compounds, and their stability is a critical consideration for safe handling and experimental design.[10][11][12]

| Condition | Stability Considerations | |---|---|---| | Thermal | Organic azides can decompose upon heating, releasing nitrogen gas.[10][11][13] The decomposition temperature is influenced by the molecular structure. Compounds with a higher carbon-to-nitrogen ratio tend to be more stable.[10][11][12] For this compound, with a C₁₈H₁₆N₄O₄ formula, the carbon-to-nitrogen ratio is favorable for relative stability at ambient temperatures. However, it should be handled with care and stored at recommended temperatures (typically 2-8°C) to prevent decomposition.[1] | | pH | The azide group is generally stable under the acidic and basic conditions used in standard FMOC-based peptide synthesis. It is stable to TFA and piperidine treatments.[14] | | Reducing Agents | The azide group can be reduced to an amine using various reagents, such as phosphines (in the Staudinger ligation), thiols, or catalytic hydrogenation.[14][15] This reactivity is often exploited for specific bioconjugation strategies. | | Light, Shock, and Friction | Organic azides can be sensitive to light, shock, and friction, which can initiate decomposition.[12] It is recommended to store the compound in the dark and avoid grinding or subjecting it to mechanical shock.[12] |

Experimental Protocols

General Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for introducing a bioorthogonal handle into peptides. The general workflow for its incorporation using FMOC-based SPPS is depicted below.

Caption: General workflow for incorporating this compound into a peptide via SPPS.

Detailed Methodologies:

-

Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the FMOC group from the N-terminus.[16]

-

Coupling: this compound is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and then added to the deprotected resin.[17] The coupling reaction is typically allowed to proceed for 1-2 hours. Poor coupling results have been reported with HBTU or TBTU, with PyBOP or Castro's reagent being recommended for better outcomes.[4]

-

Cleavage and Side-Chain Deprotection: After the peptide sequence is complete, the peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, most commonly containing TFA.[7]

Click Chemistry Reaction Workflow

The azide group of the incorporated 3-azido-D-alanine residue serves as a handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][18]

Caption: Workflow for the CuAAC modification of an azido-containing peptide.

Detailed Methodologies:

-

Reaction Conditions: The azido-peptide is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol). The alkyne-containing molecule, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA) are added. The reaction is typically stirred at room temperature.[19][20]

Conclusion

This compound is a versatile and powerful reagent for modern chemical biology and drug discovery. A thorough understanding of its chemical properties, particularly its stability profile, is essential for its successful application. The orthogonality of the FMOC and azide functionalities allows for the straightforward synthesis of peptides containing a bioorthogonal handle, which can then be selectively modified using click chemistry. By following established protocols and exercising appropriate safety precautions due to the energetic nature of the azide group, researchers can effectively leverage the unique capabilities of this compound to advance their scientific endeavors.

References

- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Azido-N-Fmoc-L-alanine 95% | CAS: 684270-46-0 | AChemBlock [achemblock.com]

- 3. This compound | ADC Linker | 1016163-79-3 | Invivochem [invivochem.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chempep.com [chempep.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Organic azide - Wikipedia [en.wikipedia.org]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. mdpi.com [mdpi.com]

- 20. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]

An In-depth Technical Guide to (2R)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS: 1016163-79-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1016163-79-3, commonly known as Fmoc-D-Dap(N3)-OH or 3-Azido-N-Fmoc-D-alanine. This molecule is a cornerstone reagent in the field of chemical biology and peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide (B81097) group, makes it an invaluable tool for the synthesis of modified peptides and bioconjugates. The presence of the azide moiety allows for its use in highly efficient and specific "click chemistry" reactions, enabling the covalent linkage of peptides to a wide array of other molecules such as reporter probes, drug payloads, or imaging agents. This guide will delve into the chemical properties, synthesis, and applications of this versatile compound, providing detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Chemical and Physical Properties

Fmoc-D-Dap(N3)-OH is a white crystalline powder. Its core structure is a D-alanine derivative with an azide functional group on the β-carbon. The α-amine is protected by an Fmoc group, which is readily removable under basic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) methodologies.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1016163-79-3 |

| IUPAC Name | (2R)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

| Molecular Formula | C₁₈H₁₆N₄O₄[1] |

| Molecular Weight | 352.34 g/mol [1][2] |

| Synonyms | Fmoc-D-Ala(N3)-OH, 3-Azido-N-Fmoc-D-alanine, Fmoc-D-Aza-OH, 2-(R)-Fmoc-amino-3-azidopropionic acid[1][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 118 - 124 °C |

| Optical Rotation | [a]D20 = 9 ± 2º (c=1 in DMF) |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1] |

| Storage | Store at -20°C to 0-8°C.[2] |

Synthesis and Handling

Synthesis

The synthesis of Fmoc-D-Dap(N3)-OH typically starts from D-serine. The process involves the protection of the amino and carboxyl groups, followed by the conversion of the hydroxyl group to a leaving group (e.g., mesylate), and subsequent nucleophilic substitution with an azide source (e.g., sodium azide). Finally, deprotection and Fmoc protection of the amine yield the desired product.

Safety and Handling

Table 3: Safety Information

| Hazard Category | Classification |

| GHS Pictogram | GHS07 (Exclamation mark)[1] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation |

| Precautionary Statements | Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Mechanism of Action and Biological Activity

Fmoc-D-Dap(N3)-OH itself is not biologically active. Its utility lies in its role as a building block for the synthesis of biologically active peptides and probes. The key functional group is the azide (-N₃), which is bio-orthogonal. This means it does not react with functional groups typically found in biological systems, ensuring that its subsequent chemical modifications are highly specific and occur only where intended.

The primary reaction involving the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry". In this reaction, the azide reacts with a terminal alkyne to form a stable triazole linkage. This reaction is highly efficient, regioselective, and can be performed in aqueous buffers, making it ideal for bioconjugation. A related reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , which does not require a copper catalyst and is therefore often used in living systems.[2]

Experimental Protocols

The following are representative protocols for the incorporation of Fmoc-D-Dap(N3)-OH into a peptide and its subsequent conjugation via CuAAC. These should be optimized for specific peptide sequences and conjugation partners.

Protocol 1: Incorporation of Fmoc-D-Dap(N3)-OH into a Peptide via SPPS

This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis.

-

Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

-

Washing: Wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM) and then DMF.

-

Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve Fmoc-D-Dap(N3)-OH (3 eq.), a coupling reagent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours at room temperature. Note: For this specific amino acid, coupling reagents like PyBOP or Castro's reagent may yield better results than HBTU or TBTU.[2]

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of the purified azide-containing peptide to an alkyne-modified molecule.

-

Prepare Stock Solutions:

-

Azide-Peptide: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mM.

-

Alkyne-Molecule: Dissolve the alkyne-containing molecule (e.g., a fluorescent dye) in DMSO to a concentration of 10-50 mM.

-

Copper(II) Sulfate: Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a fresh 1 M stock solution in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Azide-Peptide solution.

-

Alkyne-Molecule (1.5-3 equivalents relative to the peptide).

-

Copper(II) Sulfate (to a final concentration of 1 mM).

-

Sodium Ascorbate (to a final concentration of 5 mM).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting peptide conjugate by reverse-phase HPLC to remove excess reagents and unreacted starting materials.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Application in a Signaling Pathway Context

Peptides synthesized with Fmoc-D-Dap(N3)-OH are powerful tools for studying cellular signaling pathways. For example, a peptide sequence that is a known substrate for a specific protein kinase can be synthesized with an azide group. This azido-peptide can then be conjugated to a fluorescent probe. The resulting fluorescently labeled peptide can be used in kinase assays to monitor enzyme activity.

In this example, the kinase transfers a phosphate group from ATP to a specific serine, threonine, or tyrosine residue on the peptide substrate. The phosphorylation event can be detected by various means, such as a change in the fluorescence properties of the attached probe or a shift in the peptide's mobility in gel electrophoresis. This allows for the quantitative measurement of kinase activity, which is crucial for drug discovery and the study of cellular regulation.

References

Unveiling FMOC-3-azido-D-alanine: A Technical Guide for Advanced Drug Discovery

For researchers, scientists, and professionals in drug development, FMOC-3-azido-D-alanine stands as a critical reagent in the innovative field of click chemistry. Its unique properties facilitate the efficient synthesis of complex peptides and the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of its molecular characteristics, applications, and detailed experimental protocols, with a focus on its role in the development of kinase inhibitors.

Core Molecular Data

This compound is a derivative of the amino acid D-alanine, featuring a fluorenylmethyloxycarbonyl (FMOC) protecting group and an azide (B81097) moiety. These features make it an ideal building block for solid-phase peptide synthesis (SPPS) and subsequent modification via bioorthogonal click chemistry reactions.

| Property | Value | Reference |

| Molecular Weight | 352.34 g/mol | [1][2] |

| Chemical Formula | C18H16N4O4 | [1][3][4] |

Applications in Drug Discovery and Peptide Synthesis

This compound is a versatile tool in the development of novel therapeutics, particularly in the realm of targeted inhibitors. The presence of the azide group allows for its participation in two highly efficient and specific bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] These "click" reactions enable the covalent linking of the azido-modified peptide to other molecules, such as reporter tags, imaging agents, or other potential drug fragments.

A significant application of this compound is in the iterative in situ click chemistry approach for identifying potent and selective enzyme inhibitors. This technique has been successfully employed to develop allosteric inhibitors for protein kinases like Akt1, which are crucial targets in cancer therapy.[5][6]

Experimental Protocols

The following sections detail generalized protocols for the use of this compound in solid-phase peptide synthesis and subsequent click chemistry reactions. These are intended as a starting point and may require optimization for specific applications.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Standard Fmoc-based solid-phase peptide synthesis protocols can be used to incorporate this compound into a peptide sequence. The azide group is stable to the conditions of Fmoc SPPS.

General Coupling Procedure:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation and Coupling: Activate the carboxyl group of this compound (typically 3-5 equivalents) using a coupling reagent such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is used to ligate the azide-containing peptide to a terminal alkyne-functionalized molecule.

Materials:

-

Azide-functionalized peptide on resin or in solution.

-

Alkyne-functionalized molecule.

-

Copper(II) sulfate (B86663) (CuSO4).

-

Sodium ascorbate (B8700270).

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand.

-

Solvent (e.g., DMF/water mixture).

Protocol:

-

Prepare a solution of the azide-containing peptide and the alkyne-functionalized molecule in a suitable solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate.

-

In another vial, prepare a solution of CuSO4 and the copper ligand.

-

Add the CuSO4/ligand solution to the peptide/alkyne mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-12 hours. The progress can be monitored by techniques like HPLC or mass spectrometry.

-

Upon completion, the product can be purified using standard chromatographic methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly biocompatible and often used in living systems. It involves the reaction of an azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Materials:

-

Azide-functionalized peptide.

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester).

-

Biocompatible buffer (e.g., phosphate-buffered saline, PBS).

Protocol:

-

Dissolve the azide-containing peptide and the strained alkyne molecule in a biocompatible buffer.

-

The reaction typically proceeds readily at physiological temperature (37 °C).

-

Incubate the reaction mixture for 1-4 hours.

-

The progress of the reaction can be monitored by appropriate analytical techniques.

-

Purification can be achieved by methods such as size-exclusion chromatography or dialysis.

Logical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for developing a kinase inhibitor using iterative in situ click chemistry and the relevant signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. 3-Azido-N-Fmoc-L-alanine 95% | CAS: 684270-46-0 | AChemBlock [achemblock.com]

- 5. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on the NMR and Mass Spectrometry Characterization of FMOC-3-azido-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of FMOC-3-azido-D-alanine. This compound is a valuable building block in peptide synthesis and click chemistry, enabling the introduction of an azide (B81097) moiety for subsequent bioconjugation reactions. Accurate characterization is crucial for ensuring purity and confirming the identity of the molecule for use in research and drug development.

Quantitative Data Presentation

Table 1: ¹H NMR Spectral Data for FMOC-3-azido-L-alanine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.77 | d | 7.5 | 2H | Ar-H (Fmoc) |

| 7.60 | t | 6.9 | 2H | Ar-H (Fmoc) |

| 7.41 | t | 7.4 | 2H | Ar-H (Fmoc) |

| 7.32 | t | 7.4 | 2H | Ar-H (Fmoc) |

| 5.51 | d | 8.1 | 1H | NH |

| 4.54 | m | - | 1H | α-CH |

| 4.45 | d | 7.1 | 2H | CH₂ (Fmoc) |

| 4.25 | t | 7.1 | 1H | CH (Fmoc) |

| 3.90 | dd | 12.8, 4.2 | 1H | β-CH₂ |

| 3.75 | dd | 12.8, 5.1 | 1H | β-CH₂ |

Table 2: ¹³C NMR Spectral Data for FMOC-3-azido-L-alanine in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O (acid) |

| 156.0 | C=O (carbamate) |

| 143.7 | Ar-C (Fmoc) |

| 141.3 | Ar-C (Fmoc) |

| 127.8 | Ar-CH (Fmoc) |

| 127.1 | Ar-CH (Fmoc) |

| 125.0 | Ar-CH (Fmoc) |

| 120.0 | Ar-CH (Fmoc) |

| 67.6 | CH₂ (Fmoc) |

| 53.6 | α-CH |

| 52.8 | β-CH₂ |

| 47.1 | CH (Fmoc) |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆N₄O₄ |

| Molecular Weight | 352.34 g/mol [1] |

| Exact Mass | 352.1175 |

| Expected [M+H]⁺ | 353.1248 |

| Expected [M+Na]⁺ | 375.1067 |

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Spectral width: ~16 ppm

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-2 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse program: zgpg30

-

Spectral width: ~220 ppm

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay (d1): 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry.

Materials:

-

This compound sample

-

High-purity solvent (e.g., acetonitrile (B52724), methanol)

-

Mass spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode analysis.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the instrument to operate in positive ion mode for the detection of [M+H]⁺ and/or [M+Na]⁺ ions.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is operating at a resolving power sufficient to determine the accurate mass to at least four decimal places.

-

-

Data Analysis:

-

Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺).

-

Compare the measured m/z values with the theoretically calculated values for the expected molecular formula (C₁₈H₁₆N₄O₄).

-

For HRMS data, the measured accurate mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Logical relationships in NMR and Mass Spec data analysis.

References

Solubility Profile of FMOC-3-azido-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-3-azido-D-alanine, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics and diagnostics utilizing click chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from data on structurally similar compounds and outlines general principles governing the solubility of Fmoc-protected amino acids. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in generating precise data for their specific applications.

Factors Influencing the Solubility of FMOC-Amino Acids

The solubility of Fmoc-protected amino acids is governed by a combination of factors related to the amino acid itself and the solvent system. Understanding these factors is crucial for predicting and troubleshooting solubility issues.

-

Amino Acid Side Chain: The nature of the side chain plays a significant role. The 3-azido group in FMOC-3-azido-D-alanine is a relatively small and polar functional group which can influence its interaction with different solvents.

-

Fmoc Protecting Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group dominates the solubility profile, generally rendering these derivatives more soluble in organic solvents.

-

Solvent Properties: The principle of "like dissolves like" is paramount. Polar aprotic solvents are generally excellent for solvating Fmoc-amino acids.

-

N,N-Dimethylformamide (DMF): Widely regarded as the solvent of choice for SPPS due to its excellent solvating power for most Fmoc-amino acids.[1][2][3]

-

Dimethyl Sulfoxide (DMSO): Another highly effective polar aprotic solvent, often capable of dissolving compounds that are sparingly soluble in other solvents.[4][5][6] Product information for the closely related FMOC-D-Alanine and FMOC-DL-Alanine indicates a high solubility of 100 mg/mL in DMSO.[4][5][6]

-

N-Methyl-2-pyrrolidone (NMP): A more polar alternative to DMF, often used for its higher solvating capacity, especially for aggregating sequences.[1][3]

-

Dichloromethane (DCM): Generally a poor solvent for Fmoc-amino acids due to its lower polarity.[1][2]

-

-

Temperature: Solubility typically increases with temperature. Gentle warming can be employed to dissolve challenging compounds, but caution must be exercised to avoid potential degradation.

Estimated Solubility of this compound

While specific experimental data for this compound is scarce, the following table provides an estimated solubility based on the known solubility of structurally similar compounds, such as FMOC-D-alanine, and the general behavior of Fmoc-amino acids in these solvents.

| Solvent | Chemical Class | Estimated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (likely ≥ 100 mg/mL) | Based on the high solubility of FMOC-D-Ala-OH in DMSO.[4][5][6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Most Fmoc-amino acids exhibit good to excellent solubility in DMF.[1][2] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Generally a very good solvent for Fmoc-amino acids.[1][3] |

| Dichloromethane (DCM) | Chlorinated | Low to Insoluble | Fmoc-amino acids typically have limited solubility in DCM.[1][2] |

| Water | Aqueous | Insoluble | The hydrophobic Fmoc group renders the molecule insoluble in water. |

| Methanol | Polar Protic | Low to Moderate | May show some solubility, but likely less than in polar aprotic solvents. |

| Acetonitrile (B52724) | Polar Aprotic | Low to Moderate | Often used in HPLC, but not a primary solvent for dissolution. |

Note: These are estimated values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

1. Materials and Reagents:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, NMP, DCM, etc.) of high purity

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Analytical HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

3. Shake-Flask Method:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

4. Sample Preparation for Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.

5. HPLC Analysis:

-

Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% TFA) and UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for Experimental Solubility Determination.

References

The Azide Handle: A Technical Guide to Bioorthogonal Labeling with Azido-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097), a small, abiotic, and highly selective chemical reporter, into biological systems has revolutionized our ability to study and manipulate complex biological processes. Azido-containing amino acids, which can be introduced into proteins metabolically or through site-specific incorporation, serve as a versatile "handle" for bioorthogonal chemistry. This allows for the precise attachment of probes for imaging, proteomic analysis, and therapeutic applications without perturbing the native biological environment. This technical guide provides an in-depth overview of the core applications, quantitative comparisons of ligation chemistries, and detailed experimental protocols for utilizing azido-containing amino acids.

Core Concepts: Incorporating the Azide Handle

Two primary strategies are employed to introduce azido-containing amino acids into proteins:

-

Metabolic Labeling: This approach utilizes the cell's own translational machinery to globally incorporate an azido-amino acid analog in place of a natural amino acid. A widely used example is L-azidohomoalanine (AHA), an analog of methionine.[1][2] This method, often termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), is excellent for labeling newly synthesized proteins within a specific timeframe, providing a snapshot of the dynamic proteome.[3][4]

-

Site-Specific Incorporation: For applications requiring precise placement of the azide handle, genetic code expansion is used.[5][6] This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, UAG) and inserts a non-canonical amino acid, such as p-azido-L-phenylalanine (pAzF), at that specific site in the protein sequence.[7][8][9] This allows for the production of homogeneously labeled proteins for detailed structural and functional studies or for creating precisely defined antibody-drug conjugates.

The Bioorthogonal Reactions: Attaching the Probe

Once the azide handle is incorporated into a protein, it can be covalently modified with a probe molecule (e.g., a fluorophore, biotin, or drug molecule) bearing a complementary functional group. The reaction must be bioorthogonal, meaning it is fast, high-yielding, and does not cross-react with other functional groups found in biological systems. Three main classes of azide-based bioorthogonal reactions are prevalent.[10]

-

Staudinger Ligation: The first bioorthogonal reaction developed, the Staudinger ligation occurs between an azide and a triarylphosphine.[11] While highly selective and functional in living systems, its primary drawback is its slow reaction kinetics.[2][12]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often considered the quintessential "click chemistry" reaction, CuAAC is a highly efficient and rapid reaction between an azide and a terminal alkyne.[12] It forms a stable triazole linkage. However, the requirement of a copper(I) catalyst, which is toxic to living cells, generally limits its use to in vitro or ex vivo applications.[13][14]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, DIBO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.[14][15] This makes SPAAC the preferred method for live-cell imaging and in vivo applications.[2][13]

Quantitative Data Presentation

The choice of bioorthogonal reaction is critical and depends on the experimental context, such as the need for rapid kinetics or biocompatibility. The following tables summarize key quantitative data for the most common azide-reactive chemistries.

Table 1: Comparison of Azide-Based Bioorthogonal Reaction Kinetics

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Typical Reaction Time | Biocompatibility (Live Cells) |

| Staudinger Ligation | Azide + Triarylphosphine | ~10⁻³ | 6 - 24 hours | Yes |

| CuAAC | Azide + Terminal Alkyne | ~10² - 10³ | < 1 hour | No (Copper Toxicity) |

| SPAAC | Azide + Strained Alkyne | ~10⁻¹ - 1 | 1 - 4 hours | Yes |

Data compiled from multiple sources.[2][11][12] Note that exact rates can vary based on specific reactant structures, solvent, and temperature.

Table 2: Reaction Rate Constants for Common SPAAC Reagents

| Cyclooctyne Reagent | Typical Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | High reactivity, suitable for fast labeling. |

| DIBO (Dibenzocyclooctyne) | Benzyl Azide | ~0.3 - 0.7 | Robust reactivity. |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | Smaller size, lower lipophilicity, slower kinetics. |

Data compiled from BenchChem comparative guide.[15] Rates are approximate and for comparison purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments described in this guide.

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidohomoalanine (AHA)

This protocol describes the pulse-labeling of newly synthesized proteins in cultured mammalian cells for subsequent analysis.[16][17]

Materials:

-

Mammalian cells of interest

-

Complete growth medium (e.g., DMEM)

-

Methionine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete growth medium.

-

Methionine Depletion (Starvation): To enhance AHA incorporation, deplete the intracellular pool of methionine. Aspirate the complete growth medium, gently wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free DMEM supplemented with 10% dFBS for 30-60 minutes at 37°C.

-

AHA Labeling: Prepare the labeling medium by adding AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM. Remove the starvation medium and add the AHA labeling medium to the cells.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-8 hours) at 37°C. The optimal time will depend on the rate of protein synthesis in your cell type and the experimental goals.

-

Cell Harvest: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lysis: Add ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Downstream Processing: Collect the supernatant containing the AHA-labeled proteome. The protein concentration can be determined using a standard assay (e.g., BCA). The lysate is now ready for a click chemistry reaction with an alkyne-functionalized probe (e.g., alkyne-biotin for enrichment or alkyne-fluorophore for visualization).[3][16]

Protocol 2: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

This protocol outlines the expression and purification of a protein containing a site-specifically incorporated pAzF residue.[8][9]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with an amber (TAG) codon at the desired site.

-

pEVOL-pAzF plasmid (encodes the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pAzF).[9][18]

-

LB medium and agar (B569324) plates with appropriate antibiotics (e.g., ampicillin (B1664943) for the expression plasmid, chloramphenicol (B1208) for pEVOL-pAzF).

-

p-Azido-L-phenylalanine (pAzF)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Appropriate buffers for protein purification (e.g., Ni-NTA purification for His-tagged proteins).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the pEVOL-pAzF plasmid. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume (e.g., 1 L) of LB medium containing both antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Add pAzF to the culture to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-18 hours.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.

-

Verification of Incorporation: To confirm successful pAzF incorporation, a small-scale expression can be performed with and without the addition of pAzF. In the absence of pAzF, protein expression should terminate at the amber codon, resulting in a truncated product or no full-length protein, which can be verified by SDS-PAGE and Western blot.[9]

-

Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the pAzF-containing protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography based on a His-tag or other purification tag). The purified protein is now ready for SPAAC with a cyclooctyne-functionalized probe.

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and pathways.

Experimental and Logical Workflows

Signaling Pathway Example: BDNF-Induced Protein Synthesis

BONCAT can be used to identify newly synthesized proteins in response to specific cellular stimuli, such as growth factors. Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule in the nervous system. The following diagram illustrates how BONCAT (using AHA) can be integrated into studying the BDNF/TrkB signaling pathway to identify proteins synthesized in response to pathway activation.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. addgene.org [addgene.org]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Storage and Handling of FMOC-3-azido-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage, handling, and utilization of FMOC-3-azido-D-alanine, a critical reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is crucial for ensuring the stability of the compound, the safety of laboratory personnel, and the integrity of experimental outcomes.

Storage and Stability

Proper storage of this compound is paramount to maintain its chemical integrity and reactivity. The following table summarizes the recommended storage conditions and stability data for the compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |

| 4°C | 2 years | Suitable for short-term storage. | |

| In Solvent | -80°C | 6 months | Recommended for long-term storage of stock solutions. Use a suitable anhydrous solvent like DMSO. |

| -20°C | 1 month | Suitable for short-term storage of working solutions. |

Note: The product is generally stable at ambient temperature for short periods, such as during shipping.[1] However, for long-term storage, adherence to the recommended temperatures is critical.

Safety and Handling

This compound, like many chemical reagents, requires careful handling to minimize exposure and ensure a safe laboratory environment. The azide (B81097) functional group warrants particular attention due to its potential reactivity.

Hazard Identification

Based on safety data for similar azido-containing compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment should be worn:

-

Eye Protection: Safety goggles with side shields or a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

-

Respiratory Protection: In case of dust formation, a particulate filter respirator (e.g., N95) is necessary.[2]

-

Skin and Body Protection: A laboratory coat and appropriate clothing to prevent skin contact.[4]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.

-

Wash hands thoroughly after handling.

-

Avoid generating dust when handling the solid compound.

-

Keep the container tightly closed when not in use.

Experimental Protocols

This compound is a valuable building block for the site-specific incorporation of an azide group into peptides. This bioorthogonal handle can then be used for various modifications via "click chemistry."

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated solid-phase peptide synthesizer.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Standard Fmoc-protected amino acids

-

Coupling Reagent: PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Note: Poor results have been reported with HBTU or TBTU for similar compounds.[6]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF. This is typically a two-step process within the synthesizer's automated protocol (e.g., a short 3-minute treatment followed by a longer 12-minute treatment).[7]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., PyBOP or HATU, in slight excess) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for the specified time in the automated protocol (typically 40-60 minutes).[7]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Continue the cycle of deprotection, washing, and coupling for the subsequent amino acids in the peptide sequence.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azido (B1232118) group of the peptide while it is still attached to the solid support.

Materials:

-

Peptide-resin containing 3-azido-D-alanine

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(I) Bromide (CuBr)[8]

-

Ascorbic acid (0.1 M aqueous solution)

-

2,6-Lutidine

-

DIPEA

-

Dimethyl sulfoxide (B87167) (DMSO), sparged with nitrogen

-

Isopropanol

-

DMF

-

DCM

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.[8]

-

Solvent Exchange: Remove the DCM and add nitrogen-sparged DMSO (12 mL/g of resin).[8]

-

Catalyst Preparation: In a separate vial, dissolve CuBr (1 equivalent based on resin loading) completely in the DMSO.[8]

-

Reaction Setup: Add the CuBr solution to the resin.[8]

-

Add the alkyne-containing molecule (typically 1.5-5 equivalents).

-

Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.[8]

-

Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.[8]

-

Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.[8]

-

Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).[8]

-

Drying: Dry the resin under vacuum before proceeding to cleavage.[8]

Peptide Cleavage and Deprotection

After the click reaction (or directly after synthesis if the click reaction is to be performed in solution), the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Caution: Thiols should be omitted from the cleavage cocktail as they can reduce the azide group.[9]

-

Cold diethyl ether

Methodology:

-

Wash the dried resin with DCM.

-

Add the cleavage cocktail to the resin and incubate at room temperature with occasional swirling for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for incorporating this compound in SPPS.

Caption: On-resin CuAAC click chemistry and cleavage workflow.

References

- 1. This compound | ADC Linker | 1016163-79-3 | Invivochem [invivochem.com]

- 2. carlroth.com [carlroth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. peptide.com [peptide.com]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. Fmoc-azido Acids | Merck [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-3-azido-D-alanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Fmoc-3-azido-D-alanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the essential steps from resin preparation to the final cleavage of the modified peptide. Additionally, a protocol for subsequent on-resin modification of the azide (B81097) moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is included.

Introduction

This compound is a valuable building block in peptide chemistry. The azido (B1232118) group serves as a bioorthogonal handle, allowing for the specific modification of peptides with a wide array of molecules, such as fluorophores, carbohydrates, or polyethylene (B3416737) glycol (PEG) chains, through click chemistry.[1][2] This enables the synthesis of peptide conjugates with tailored properties for various applications in drug development, diagnostics, and fundamental research.

The success of incorporating this compound relies on optimized coupling and deprotection steps to ensure high yields and purity of the final peptide. This document outlines a robust protocol for its use in SPPS.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively published, the following table provides illustrative data based on the synthesis of a homotrimer of L-azidohomoalanine, a structurally similar amino acid.[3] These values can be considered as a benchmark for what can be expected when incorporating this compound under optimized conditions.

| Parameter | Value | Reference |

| Crude Product Purity | >70% | [3] |

| Final Purity (after purification) | >90% | [3] |

| Coupling Reagent | HATU | [3] |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | [3] |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol details a single cycle of Fmoc-SPPS for the incorporation of this compound.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Coupling Reagent: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[4] or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3][5]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Standard SPPS reaction vessel and shaker

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture at room temperature for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.[3]

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[4]

-

-

Coupling of this compound (Using PyBOP):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and PyBOP (3-5 equivalents) in DMF.[4]

-

Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly to activate.[4]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction time may need to be extended for this sterically hindered amino acid.[4]

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times).[4]

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:2:7 ratio) for 30 minutes.[4]

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Note on Coupling Reagents: While HBTU and TBTU are common coupling reagents, they have been reported to give poor results with this compound. Therefore, the use of PyBOP or HATU is strongly recommended.[3][5]

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of the resin-bound, azide-containing peptide with an alkyne-functionalized molecule.

Materials:

-

Peptide-resin containing 3-azido-D-alanine

-

Alkyne-functionalized molecule of interest

-

Copper(I) bromide (CuBr)

-

Ascorbic acid solution (0.1 M aqueous)

-

2,6-Lutidine

-

DIPEA

-

Solvents: Dimethyl sulfoxide (B87167) (DMSO), Isopropanol, DMF, DCM

-

Nitrogen source

Methodology:

-

Resin Preparation: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.[6]

-

Catalyst Solution Preparation:

-

Click Reaction:

-

Drain the DCM from the resin.

-

Add the CuBr/DMSO solution to the resin.

-

Add 1 equivalent of the 0.1 M aqueous ascorbic acid solution.[6]

-

Add the alkyne-functionalized molecule (typically 5-10 equivalents).

-

Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.[6]

-

Purge the reaction vessel with nitrogen for 5 minutes.

-

Seal the vessel and gently shake at room temperature for 16-18 hours.[6]

-

-

Washing:

-

Filter the resin.

-

Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).[6]

-

-

Drying: Dry the resin under vacuum before proceeding to cleavage.[6]

Protocol 3: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition may need to be adjusted based on the specific amino acids in the peptide sequence.

-

Cold diethyl ether

Methodology:

-

Cleavage Reaction:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[4]

-

Prepare the cleavage cocktail.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Incorporating this compound in SPPS

Caption: A single cycle of SPPS for incorporating this compound.

On-Resin Click Chemistry Workflow

Caption: Workflow for on-resin modification of the azido-peptide via CuAAC.

Potential Challenges and Considerations

-

Steric Hindrance: this compound is a non-natural amino acid and may exhibit slower coupling kinetics compared to standard amino acids. It is crucial to ensure complete coupling by using appropriate activating agents (PyBOP or HATU), allowing for sufficient reaction time, and monitoring the reaction.

-

Side Reactions: While the azide group is generally stable under SPPS conditions, prolonged exposure to the basic conditions of Fmoc deprotection could potentially lead to side reactions. Standard deprotection times should be adhered to.

-

Purity of Reagents: The purity of this compound and all other reagents is critical for achieving high-quality peptide synthesis.[7]

-

Aggregation: Peptides containing unnatural amino acids can sometimes be prone to aggregation. If this occurs, using "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or using alternative resins, may be necessary.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Azido-L-alanine HCl [baseclick.eu]